
1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one is a chemical compound belonging to the thiazinane class, characterized by a sulfur atom within a heterocyclic ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one can be synthesized through several methods, including cyclization reactions involving thioamides and appropriate starting materials. One common approach involves the cyclization of 2-aminoethanethiol with a suitable aldehyde or ketone under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. These processes often involve the use of catalysts and controlled reaction environments to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce sulfones, while reduction can lead to the formation of thiol derivatives.
Scientific Research Applications
1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of sulfur-containing heterocycles.
Biology: The compound has potential biological activity and can be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases involving sulfur metabolism.
Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The sulfur atom within the ring structure plays a crucial role in its reactivity and binding affinity to biological targets. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
2-methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one
Ethyl 2-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
88884-15-5 |
|---|---|
Molecular Formula |
C6H9NOS2 |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
1-(2-sulfanylidene-1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C6H9NOS2/c1-5(8)7-3-2-4-10-6(7)9/h2-4H2,1H3 |
InChI Key |
ANLNRCZHGALMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCSC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


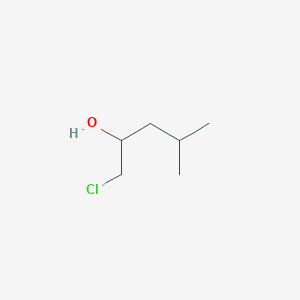
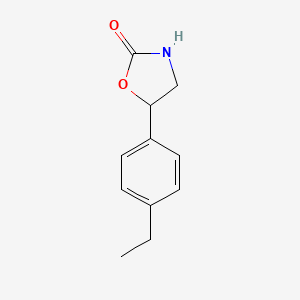
![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)
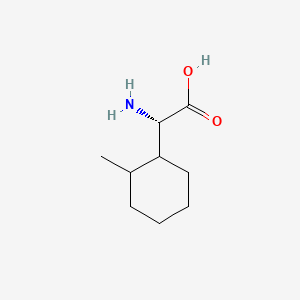


![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)
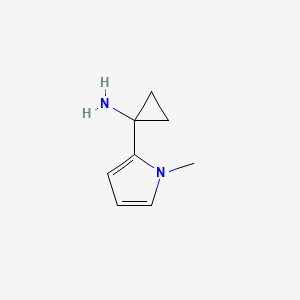
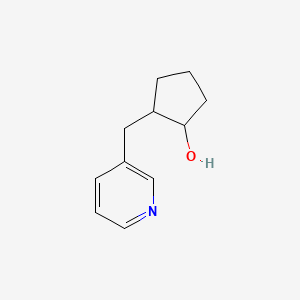
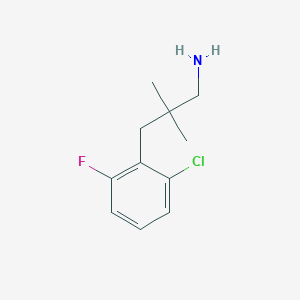

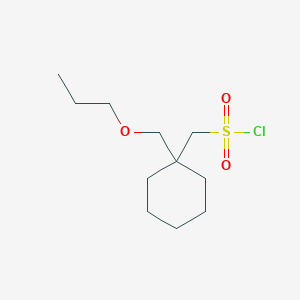
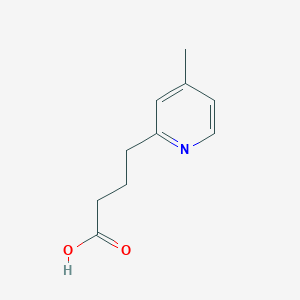
![2,2-Difluoro-6-azaspiro[3.4]octan-5-one](/img/structure/B15324423.png)
